2-Methyl-2-butanol

Catalog No.
S596909
CAS No.
75-85-4
M.F
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-butanol

CAS Number

75-85-4

Product Name

2-Methyl-2-butanol

IUPAC Name

2-methylbutan-2-ol

Molecular Formula

C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3

InChI Key

MSXVEPNJUHWQHW-UHFFFAOYSA-N

SMILES

CCC(C)(C)O

Solubility

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C
Solubility parameter = 20.758 sqrt(MJ/cu m)
Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils
Very soluble in acetone
In water, 99,100 mg/L at 25 °C
110 mg/mL at 25 °C

Synonyms

tert-Pentyl Alcohol; 2-Ethyl-2-propanol; 2-Hydroxy-2-methylbutane; 2-Methyl-2-butanol; 2-Methyl-2-hydroxybutane; 2-Methyl-3-butan-2-ol; Amylene Hydrate; Dimethylethylcarbinol; Ethyldimethylcarbinol; NSC 25498; tert-Amyl Alcohol; tert-Pentanol;

Canonical SMILES

CCC(C)(C)O

Organic Synthesis:

2-Methyl-2-butanol can be used as a solvent in various organic syntheses due to its properties like moderate polarity, miscibility with water and organic solvents, and relatively high boiling point []. However, it's not as commonly employed as other alcohols like methanol, ethanol, or acetone.

Biotransformation Studies:

Some research explores the biotransformation of 2-Methyl-2-butanol by microorganisms like bacteria and fungi. These studies aim to understand the breakdown pathways and potential products formed during biodegradation []. This knowledge can be valuable for environmental applications like bioremediation of contaminated sites.

Research into Potential Risks:

Given its structural similarity to ethanol and reported cases of misuse as an intoxicant, some research investigates the potential risks associated with 2-Methyl-2-butanol exposure []. These studies aim to understand its effects on the nervous system and other organs, contributing to a better understanding of its potential hazards.

2-Methyl-2-butanol, also known as tert-amyl alcohol, is a tertiary alcohol with the chemical formula C5_5H12_{12}O. It is characterized by a branched structure where both hydrogen atoms at the first carbon are replaced by methyl groups. This compound is a colorless liquid with a distinctive odor, often described as having a burning flavor reminiscent of paraldehyde. Its unique structure contributes to its properties, making it an interesting compound in both industrial and biological contexts.

, particularly oxidation and dehydration.

  • Oxidation: The oxidation of 2-methyl-2-butanol can be initiated by hydroxyl radicals (˙OH), leading to various products through hydrogen-atom abstraction reactions. Ab initio calculations have shown that these reactions involve significant thermochemical changes and can affect combustion properties .
  • Dehydration: Under certain conditions, 2-methyl-2-butanol can dehydrate to form alkenes. The introduction of water into the reaction system influences the yield of β-olefins versus α-olefins during dehydration processes .

2-Methyl-2-butanol exhibits notable biological activity, particularly as a positive allosteric modulator of GABAA_A receptors. This action is similar to that of ethanol but with distinct effects on coordination and balance. Its psychotropic effects may make it appealing as an alternative to ethanol due to its different metabolic pathways and reduced hangover effects .

Additionally, 2-methyl-2-butanol is found in trace amounts in various fermented products and has been detected in foods like fried bacon and rooibos tea, suggesting a natural occurrence in biological systems.

The synthesis of 2-methyl-2-butanol primarily involves the hydration of 2-methyl-2-butene in the presence of an acidic catalyst. This method provides a straightforward route to produce this tertiary alcohol from readily available precursors. Other methods may include the reduction of ketones or alcohols under specific catalytic conditions.

2-Methyl-2-butanol has several applications across different fields:

  • Solvent: Its properties make it a useful solvent in various chemical processes.
  • Recreational Use: Due to its psychoactive effects, it has been misused as a recreational drug, often sought for its extended duration of action compared to ethanol .
  • Chemical Intermediate: It serves as an intermediate in organic synthesis and is used in the production of other chemicals.

Research on interaction studies involving 2-methyl-2-butanol has highlighted its potential for misuse as a substitute for ethanol. The compound's pharmacokinetics suggest that it may have similar effects on the central nervous system, leading to concerns regarding its recreational use . Studies have indicated that its metabolic pathway differs from that of ethanol, which could influence its detection in drug testing scenarios.

Several compounds share structural similarities with 2-methyl-2-butanol, each exhibiting unique properties:

Compound NameStructure TypeKey Characteristics
1-EthynylcyclohexanolCyclic AlcoholUsed in pharmaceuticals; unique reactivity
2-Methyl-1-butanolPrimary AlcoholDifferent reactivity patterns; less sterically hindered
2-Methyl-2-pentanolTertiary AlcoholSimilar branching; different boiling point
3-Methyl-3-pentanolTertiary AlcoholDistinct from 2-methyl-2-butanol; different applications

The uniqueness of 2-methyl-2-butanol lies in its specific branching pattern and biological activity, which distinguishes it from these similar compounds. Its role as both a solvent and a psychoactive substance further emphasizes its diverse applications and importance in research and industry.

Physical Description

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water.
Liquid
Colorless liquid with an odor of camphor; [Hawley]

Color/Form

Colorless liquid

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

88.088815002 g/mol

Monoisotopic Mass

88.088815002 g/mol

Boiling Point

102.4 °C at 760 mm Hg
Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C

Flash Point

67 °F (NFPA, 2010)
19 °C
67 °C (CLOSED CUP)

Heavy Atom Count

6

Taste

Burning taste

Density

0.8096 at 20 °C/4 °C

LogP

0.89 (LogP)
0.89
log Kow = 0.89

Odor

Characteristic odor
Camphor odo

Melting Point

-9.1 °C
-8.4 °C

UNII

69C393R11Z

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

16.8 [mmHg]
Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C
16.7 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Impurities

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter.

Other CAS

75-85-4

Absorption Distribution and Excretion

Dog weighing 11 kg, when injected sc with dose of 0.1 mL of 2-methyl-2-butanol...exhaled 65% of it within 5.75 hr. Another dog given slightly larger dose of same alc iv exhaled 52% within 6 hr. Cats also exhaled large quantity unchanged.
When rabbits were injected with 2 levels of dosage ... they exhaled, in first instance 21% of alc in unchanged form within 4 hr, & in second, 22% within 3 hr. ... rat given 1 g/kg of same isomer eliminated 26.4% unchanged in expired air and 8.9% in the urine within 50 hr.
The rate of elimination of amyl alcohols from the blood of rats decreases in the order of primary, secondary, and tertiary. tert-Amyl alcohol did not disappear from the blood of rats until 50 hr following an ip dose of 1 g/kg.
Small amts of the primary and secondary alcohols, and appreciable amts of the tertiary isomer, are excreted unchanged in the respired air and urine. /Amyl alcohols/
... /The authors/ Found a conc of 12.5 mg percent of tert-amyl alcohol in the blood of rats 1 hr following an ip dose of 1.0 kg. They also found a conc of 191 mg percent in the jugular blood of rats at the time of death from respiratory failure. Conc in the plasma of rats about 0.6 hr after they had inhaled 150, 500, or 1500 ppm of tert-amyl alcohol for 6 hr were 9.6, 59.9, and 337 ug/mL, respectively.

Metabolism Metabolites

... the biotransformation of tert-Amyl methyl ether (TAME) /was studied/ in rats and one human volunteer after inhalation of (12)C- or (13)C-labeled TAME. In addition, the biotransformation of [(13)C]-tert-amyl alcohol was studied in rats after gavage. ... Rats (two males and two females) were individually exposed to 2000 ppm [(12)C]- or [(13)C]TAME for 6 hr, and urine was collected for 48 hr. Free and glucuronidated 2-methyl-2,3-butanediol and a glucuronide of tert-amyl alcohol were identified ... as major urinary metabolites on the basis of the relative intensities of the (13)C NMR signals. The presence of several minor metabolites was also indicated by (13)C NMR; they were identified as tert-amyl alcohol, 2-hydroxy-2-methylbutyric acid, and 3-hydroxy-3-methylbutyric acid. One human volunteer was exposed to an initial concentration of 27,000 ppm [(13)C]TAME by inhalation for 4 min from a 2 L gas sampling bag, and metabolites of TAME excreted in urine were analyzed by (13)C NMR. All TAME metabolites identified in rats were also present in the human urine samples. To study tert-amyl alcohol biotransformation, male rats (n = 3) were treated with 250 mg/kg [(13)C]-tert-amyl alcohol dissolved in corn oil by gavage, and urine was collected for 48 hr. (13)C NMR of the urine samples showed the presence of metabolites identical to those in the urine of [(13)C]TAME-treated rats. Our results suggest that TAME is extensively metabolized by rats and humans to tert-amyl alcohol which may be further oxidized to diols and carboxylic acids. These reactions are likely mediated by cytochrome P450-dependent oxidations.
... The objective of this study was to use a physiologically-based pharmacokinetic (PBPK) model to describe the disposition of tert-amyl methyl ether (TAME) and its major metabolite, tert-amyl alcohol (TAA), in male Fischer-344 rats. The model compartments for TAME and TAA were flow-limited. The TAME physiological model had 6 compartments: lung, liver, rapidly perfused tissues, slowly perfused tissues, fat, and kidney. The TAA model had 3 compartments: lung, liver, and total-body water. The 2 models were linked through metabolism of TAME to TAA in the liver. Model simulations were compared with data on blood concentrations of TAME and TAA taken from male Fischer-344 rats during and after a 6-hour inhalation exposure to 2500, 500, or 100 ppm TAME. The PBPK model predicted TAME pharmacokinetics when 2 saturable pathways for TAME oxidation were included. The TAA model, which included pathways for oxidation and glucuronide conjugation of TAA, underpredicted the experimental data collected at later times postexposure. To account for biological processes occurring during this time, three hypotheses were developed: nonspecific binding of TAA, diffusion-limited transport of TAA, and enterohepatic circulation of TAA glucuronide. These hypotheses were tested using three different model structures. Visual inspection and statistical evaluation involving maximum likelihood techniques indicated that the model incorporating nonspecific binding of TAA provided the best fit to the data. ...
The biotransformation of ... tert-amyl methyl ether (TAME) was studied in humans and in rats after inhalation of 4 and 40 ppm of ... TAME ... for 4 hours, and the biotransformation of ... TAME was studied after ingestion exposure in humans to 5 and 15 mg in water. .../Following ingestion/ tert-Amyl alcohol (TAA), free and glucuronidated 2-methyl-2,3-butanediol (a glucuronide of TAA), 2-hydroxy-2-methyl butyrate, and 3-hydroxy-3-methyl butyrate were found to be metabolites of TAME. After inhalation ... TAME /was/ rapidly taken up by both rats and humans; after termination of exposure, clearance from blood of the ethers by exhalation and biotransformation to urinary metabolites occurred with half-times of less than 7 hours in rats and humans. ... Biotransformation of TAME was qualitatively similar in rats and humans, but the metabolic pathways were different. In humans, 2-methyl-2,3-butanediol, 2-hydroxy-2-methyl butyrate, and 3-hydroxy-3methyl butyrate were recovered as major urinary products. In rats, however, 2-methyl-2,3-butanediol and its glucuronide were major TAME metabolites recovered in urine. After ingestion ... TAME /was/ ... rapidly absorbed from the gastrointestinal tract. Hepatic first-pass metabolism ... was not observed, and a significant part of the administered dose was transferred into blood and cleared by exhalation. Metabolic pathways for ... TAME and kinetics of excretion were identical after ingestion and inhalation exposures. ...
... Male mice of ICR strain were exposed to about 5% /isopentane/ for one hour while the oxygen in the environmental air was maintained at about 20%. Then their blood and liver tissue were collected and analyzed by means of GC and GC-MS. The metabolites thus obtained were ... 3-methyl-2-butanol, 2-methyl-2-butanol and 3-methyl-2-butanone were detected as the resultant metabolites. In the presence of the NADPH-generating system liver microsomes were made to react to the substrate of saturated ... isopentane aqueous solution at 37 degrees C for one hour. As a result, the same metabolites were produced as obtained in the exposure experiment. It was therefore suggested that ... isopentane /was/ metabolized chiefly by liver microsomes. Male mice of ICR strain were fed with 80 mg/kg b.w. of phenobarbital for consecutive four days and exposed to ... isopentane for one hour. This resulted in an increase in the amount of ... 2-methyl-2-butanol in the isopentane inhalation experiment. ...
For more Metabolism/Metabolites (Complete) data for 2-METHYL-2-BUTANOL (7 total), please visit the HSDB record page.
Tert-amyl alcohol is a known human metabolite of tert-amyl methyl ether.

Wikipedia

Tert-Amyl_alcohol

Biological Half Life

Upon repeated exposure to 50 ppm, the material /2-methyl-2-butanol/ was cleared by rats (t1/2 = 47 min) and dogs (t1/2 = 69 min) in an apparent first-order manner.
Following repeated exposure to 1000 ppm the plasma clearance was more rapid in the mouse than in either the rat or the dog exposed to 50 ppm, the t1/2 times being 29, 47, and 69 min, respectively ... The data demonstrate that the kinetics of tert-amyl alcohol are highly species- and conc-dependent.

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Prepared from 2-methyl-2-butene alone and mixed with 2-methyl-1-butene.
... by fractionation of fusel oil ...
Oxo process: 1-butene, 2-butene and isobutylene react with a mixture of carbon monoxide and hydrogen in presence of a metal catalyst to form isomer mixture of C5 aldehyde which is then hydrogenated to corresponding amyl alcohol. /Amyl alcohols/
... Produced mainly by hydration of pentenes.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
2-Butanol, 2-methyl-: ACTIVE
The oxo process is the principal one in practice today; only minor quantities, mainly in Europe are obtained from separation of fusel oil. tert-Amyl alcohol is produced on a commercial scale in lower volume by hydration of amylenes.

Analytic Laboratory Methods

Method: USGS-NWQL O4024-03; Procedure: gas chromatography/mass spectrometry; Analyte: 1,1-dimethyl-1-propanol; Matrix: whole-water; Detection Limit: 0.2155 ug/kg.

Clinical Laboratory Methods

METHOD FOR DETERMINING TERTIARY AMYL ALC IN PLASMA (RAT) EMPLOYS DIRECT INJECTION OF HEPARINIZED PLASMA, SEPARATION BY GAS-LIQ-SOLID CHROMATOGRAPHY & SUBSEQUENT QUANTIFICATION VIA SELECTIVE ION MONITORING MASS SPECTROMETRY.

Storage Conditions

Prior to working with this chemical you should be trained on its proper handling and storage. Before entering a confined space where amyl alcohols may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well ventilated area away from strong oxidizers, strong acids, and hydrogen trifluoride since violent reactions occur. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition such as smoking and open flames are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. /Amyl alcohols/
KEEP TIGHTLY CLOSED & PROTECTED FROM LIGHT.

Interactions

2-Methyl-2-butanol (4.1 mmol/kg) induced a behavioral intoxication in rats (male, Sprague-Dawley, 160 to 300 g) at 8 min after the intraperitoneal administration of the pentanol. The intoxication was scored on a scale of 0 to 4, where 3 = 'very little or no recovery of righting reflex, heavy sedation, no spontaneous locomotor activity, flaccid muscles, absence of pelvic and abdominal elevation' and 2 = 'heavy sedation, pronounced motor coordination and sluggish movement, limbs extended away from the body'. After 2-methyl-2-butanol alone the intoxication was scored as approximately 2.9. The prior administration of the imidazobenzodiazepine Ro15-4513 (5 min before the alcohol) partially reversed the intoxication by 2-methyl-2-butanol and the score decreased to approximately 1.8. The Ro15-4513 was more effective at reducing the intoxication after treatment with ethanol than after treatment with the pentanol.

Stability Shelf Life

SENSITIVE TO LIGHT

Dates

Modify: 2023-08-15
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

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